![molecular formula C43H45N2NaO5S B608554 sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate CAS No. 1207989-22-7](/img/structure/B608554.png)
sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-((4-((2R)-2-(4’-(1,1-dimethylethyl)(1,1’-biphenyl)-4-yl)-3-oxo-3-((2’,4’,6’-trimethyl(1,1’-biphenyl)-4-yl)amino)propyl)benzoyl)amino)-, sodium salt (1:1) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups.
Applications De Recherche Scientifique
This compound’s unique structure makes it valuable in various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the biphenyl and benzoyl components, followed by their coupling through various organic reactions such as Friedel-Crafts acylation, amidation, and sulfonation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings and functional groups may be susceptible to oxidation under specific conditions.
Reduction: Certain functional groups, such as ketones, can be reduced to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling, or modulating gene expression. Detailed studies on its molecular interactions can provide insights into its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Biphenyl derivatives: Compounds containing biphenyl structures.
Benzoyl compounds: Molecules with benzoyl functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties. Its complex structure allows for diverse interactions and applications, distinguishing it from simpler analogs.
Propriétés
Numéro CAS |
1207989-22-7 |
|---|---|
Formule moléculaire |
C43H45N2NaO5S |
Poids moléculaire |
724.89 |
Nom IUPAC |
sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C43H46N2O5S.Na/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6;/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50);/q;+1/p-1/t39-;/m1./s1 |
Clé InChI |
UXVQTOIZZKLZCS-DRRLCDGFSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LGD-6972 sodium; LGD 6972 sodium; LGD6972 sodium; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


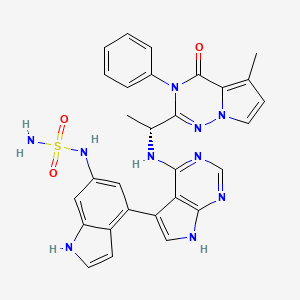

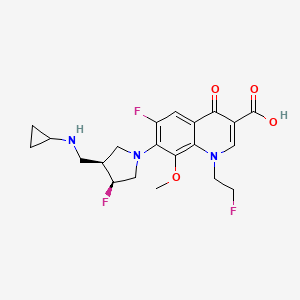



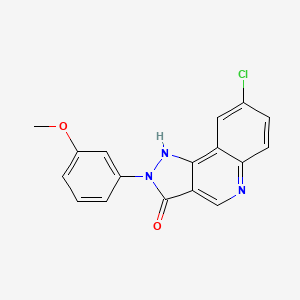
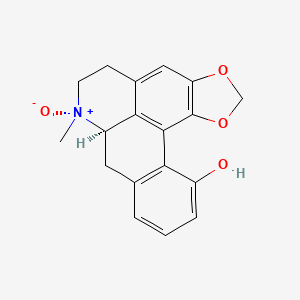
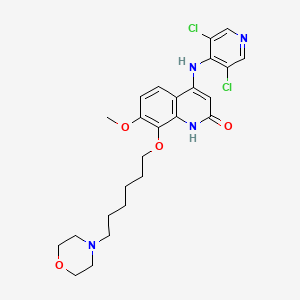
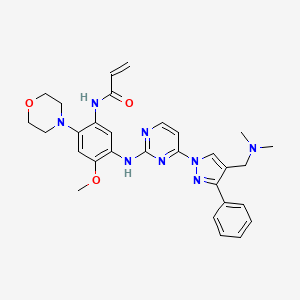
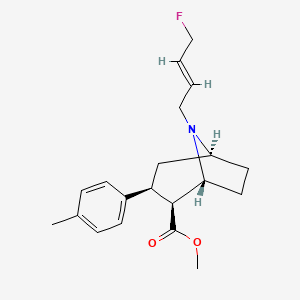
![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)
